Commercial Purity Specification: 98+% vs. 97% vs. 95% Across Positional Isomers
Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate is routinely supplied at 98+% purity by multiple vendors, whereas the 2-amino positional isomer (CAS 1363381-69-4) is typically listed at 95% purity . This 3–4% differential in baseline purity reflects the synthetic accessibility of the 1-amino isomer via the preferential crystallisation of a single diastereomer during Boc protection, a phenomenon documented in spirocyclic amino acid patent literature [1]. For procurement decisions, a higher entry purity reduces the burden of pre-use chromatographic purification and improves the mass balance of subsequent amide-coupling steps.
| Evidence Dimension | Commercial purity specification (HPLC area%) |
|---|---|
| Target Compound Data | 98+% (Leyan, Chemscene); 97% (AChemBlock, Calpaclab) |
| Comparator Or Baseline | tert-Butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-69-4): 95% (Chemshuttle, SpiroChem) |
| Quantified Difference | 3–4 percentage points higher baseline purity for the 1-amino isomer |
| Conditions | QC release specification; HPLC area% normalisation |
Why This Matters
Procurement of the 1-amino isomer reduces the downstream purification burden by delivering 3–4% higher entry purity, directly impacting synthetic throughput and cost per mole of final product.
- [1] Bogeso, K.P. US Patent 4,650,884 (1987). Novel intermediate and method for its preparation – diastereoselective synthesis of amino-substituted azaspiroalkanes. View Source
